molecular formula C19H17BrN2O5 B4234143 4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate

4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4234143
M. Wt: 433.3 g/mol
InChI Key: FOWLIEXOXJAWKX-UHFFFAOYSA-N
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Description

4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a bromobenzyl group, a nitrophenyl group, and a pyrrolidinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine to form the ester linkage. The final step involves the cyclization of the ester with pyrrolidine-2,5-dione under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: 4-bromobenzoic acid.

    Reduction: 4-amino-3-methylphenyl derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The pyrrolidinecarboxylate moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-bromobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.

    4-bromobenzyl 1-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxylate: Lacks the methyl group, affecting its steric properties and binding affinity.

    4-chlorobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxylate:

Uniqueness

4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

(4-bromophenyl)methyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O5/c1-12-2-7-16(9-17(12)22(25)26)21-10-14(8-18(21)23)19(24)27-11-13-3-5-15(20)6-4-13/h2-7,9,14H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWLIEXOXJAWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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